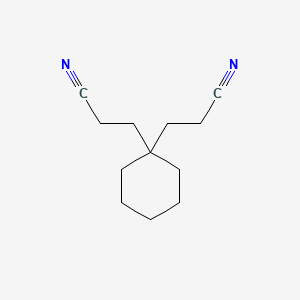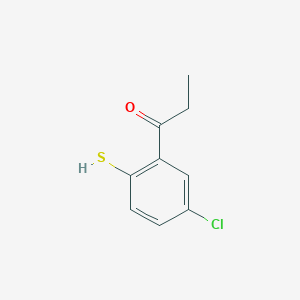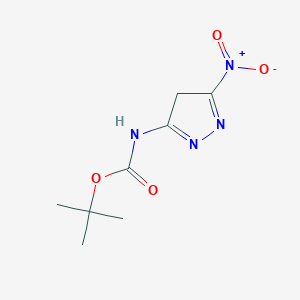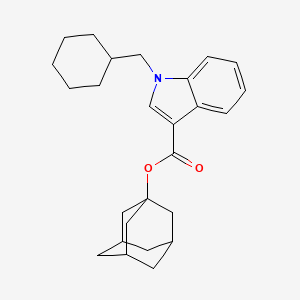
(3-Amino-2,6-dichlorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-2,6-dichlorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a dichlorinated aromatic ring with an amino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2,6-dichlorophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method involves the reaction of 2,6-dichloroaniline with a boron source such as trimethyl borate in the presence of a base like n-butyllithium. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure the formation of the boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Amino-2,6-dichlorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Aromatics: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
(3-Amino-2,6-dichlorophenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Amino-2,6-dichlorophenyl)boronic acid primarily involves the interaction of the boronic acid group with biological targets. The boronic acid can form reversible covalent bonds with nucleophilic sites on proteins, such as the active site serine residues in proteases. This interaction can inhibit the enzyme’s activity, making it a valuable tool in the development of enzyme inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichlorophenylboronic Acid: Similar structure but lacks the amino group, making it less versatile in certain reactions.
3-Chlorophenylboronic Acid: Contains only one chlorine substituent, affecting its reactivity and applications.
Phenylboronic Acid: Lacks both chlorine and amino substituents, making it less specialized for certain synthetic applications.
Uniqueness
(3-Amino-2,6-dichlorophenyl)boronic acid is unique due to the presence of both amino and dichloro substituents on the aromatic ring. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its simpler counterparts.
Propriétés
Numéro CAS |
2096330-06-0 |
|---|---|
Formule moléculaire |
C6H6BCl2NO2 |
Poids moléculaire |
205.83 g/mol |
Nom IUPAC |
(3-amino-2,6-dichlorophenyl)boronic acid |
InChI |
InChI=1S/C6H6BCl2NO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,11-12H,10H2 |
Clé InChI |
HWRKHSZCKZFOMN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1Cl)N)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate](/img/structure/B14037905.png)






